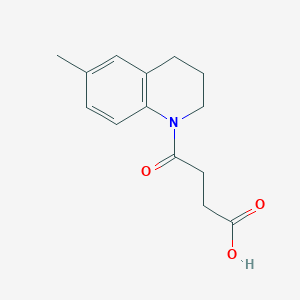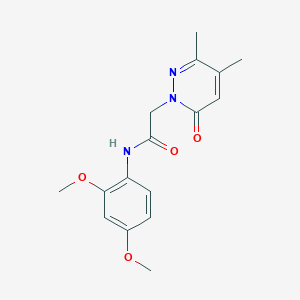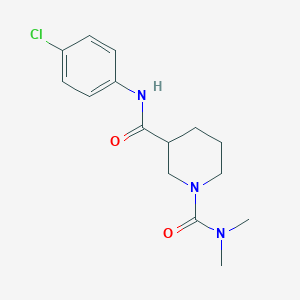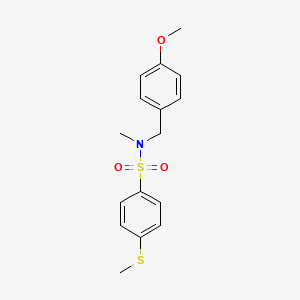
4-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoic acid, also known as MQOA, is a synthetic molecule that has gained significant attention in recent years due to its potential applications in scientific research. MQOA is a derivative of quinoline and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 4-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoic acid is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the activity of NF-κB. In addition, this compound has been shown to possess antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoic acid in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the study of 4-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained significant attention in recent years due to its potential applications in scientific research. It has been synthesized through various methods and has been extensively studied for its potential applications in the treatment of cancer and inflammatory diseases. This compound has been shown to exhibit a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of more efficient synthesis methods and the investigation of its potential use in the treatment of other diseases.
Méthodes De Synthèse
4-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoic acid has been synthesized through various methods including the reaction of 6-methylquinoline with ethyl acetoacetate in the presence of sodium ethoxide, and the reaction of 6-methylquinoline with diethyl malonate in the presence of sodium ethoxide. These methods have resulted in the production of this compound with high purity and yield.
Applications De Recherche Scientifique
4-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-4-5-12-11(9-10)3-2-8-15(12)13(16)6-7-14(17)18/h4-5,9H,2-3,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZXDFKNEUWCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5357154.png)
![1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline](/img/structure/B5357157.png)
![2-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5357166.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5357174.png)


![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5357182.png)


![11,11-dimethyl-8-(2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5357197.png)
![3-ethoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5357216.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide](/img/structure/B5357222.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)(methyl)amino]nicotinamide](/img/structure/B5357223.png)
![3-[6-(dimethylamino)pyridin-3-yl]-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5357242.png)